Azatoxin

Description

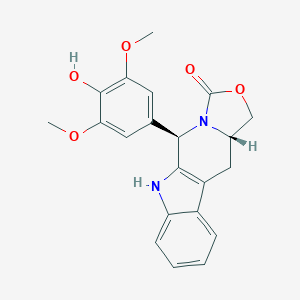

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

129564-92-7 |

|---|---|

Formule moléculaire |

C21H20N2O5 |

Poids moléculaire |

380.4 g/mol |

Nom IUPAC |

(10R,15S)-10-(4-hydroxy-3,5-dimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |

InChI |

InChI=1S/C21H20N2O5/c1-26-16-7-11(8-17(27-2)20(16)24)19-18-14(9-12-10-28-21(25)23(12)19)13-5-3-4-6-15(13)22-18/h3-8,12,19,22,24H,9-10H2,1-2H3/t12-,19+/m0/s1 |

Clé InChI |

MIXLRUYCYZPSOQ-HXPMCKFVSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |

SMILES isomérique |

COC1=CC(=CC(=C1O)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3 |

SMILES canonique |

COC1=CC(=CC(=C1O)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |

Synonymes |

1H,6H-3-one-5,4,11,11a-tetrahydro-5-(3,5-dimethoxy-4-hydroxyphenyl)oxazolo(3',4'-1,6)pyrido(3,4-b)indole azatoxin NSC 640737 NSC 640737-M NSC-640737M |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Azatoxin

Rational Design Principles for Azatoxin Synthesis

The design of this compound was a deliberate process, combining key structural elements from established therapeutic agents. This rational approach aimed to create a compound with specific desired characteristics.

Integration of Etoposide (B1684455) and Ellipticine (B1684216) Structural Elements in this compound Design

This compound was rationally designed as a hybrid molecule, fusing chemical structures derived from etoposide and ellipticine. nih.govtandfonline.com Etoposide is a topoisomerase II-targeted drug containing fragments of the epipodophyllotoxin (B191179) ring system, which interacts with both the minor groove of DNA and the enzyme. researchgate.net Ellipticine, another topoisomerase II inhibitor, is a planar indole (B1671886) ring system known to intercalate in DNA. tandfonline.comresearchgate.netresearchgate.net The design of this compound integrates the epipodophyllotoxin fragment from etoposide with the planar indole ring of ellipticine. researchgate.net This fusion results in a structural hybrid that aims to combine functional properties of both parent compounds. nih.govacs.org this compound, similar to etoposide, binds to DNA in a nonintercalative fashion. nih.govtandfonline.comacs.org However, it shares similarities with ellipticine in that it does not affect enzyme-mediated DNA religation and primarily stimulates scission by enhancing cleavage complex formation. acs.org Competition studies suggest that this compound interacts with topoisomerase II in the same enzyme domain utilized by both etoposide and ellipticine. tandfonline.comacs.org

Key Synthetic Strategies in this compound Construction

The synthesis of this compound involves specific chemical transformations to assemble its complex tetracyclic structure. A key precursor in the synthesis of this compound and its analogs is oxazolidinone 1, which can be generated from L-tryptophanol and diethyl carbonate with sodium ethoxide. acs.org Treatment of oxazolidinone 1 with syringaldehyde (B56468) dimethyl acetal (B89532) and catalytic trifluoroacetic acid yields this compound. acs.org Another approach involves the cyclization of an unstable acetate (B1210297) intermediate (generated from oxidation of oxazolidinone 1) with syringaldehyde dimethyl acetal and catalytic p-TsOH to provide 11-methoxythis compound. acs.org The this compound skeleton is synthetically accessible, allowing for the preparation of numerous derivatives. google.com

Synthesis of this compound Derivatives and Analogues

The core structure of this compound has served as a scaffold for the synthesis of various derivatives and analogues, allowing for exploration of structure-activity relationships and potential improvements in biological activity.

C11-Substituted Azaelliptitoxin Derivatives

A series of novel C11-substituted derivatives of azaelliptitoxin (this compound) have been synthesized. acs.orgresearchgate.netresearchgate.netnih.gov These derivatives involve functionalization at the C11 position of the this compound structure. The synthesis of C11 alkoxy and aminoalkyl analogs is depicted in some studies. acs.org Functionalization at C11 can be accomplished by oxidation of the oxazolidinone precursor, followed by cyclization with appropriate reagents. acs.org Acid-catalyzed exchange of a C11 methoxy (B1213986) group with water or ethylene (B1197577) glycol has also been reported. acs.org To functionalize the C11 position with an amine, a variation of procedures used for elaborating the C4 position of podophyllotoxin (B1678966) has been developed. acs.org The incorporation of a C11 polyamine or amine can lead to an increase in the intercalation properties of the drug. acs.orgresearchgate.netnih.gov Studies on the structure-activity relationship (SAR) of the nonintercalating C11 anilino this compound class indicate that it follows the SAR of the (anilino)acridine family. acs.orgresearchgate.netnih.gov For instance, 11-(4-cyanoanilino)this compound has been found to exhibit significantly higher activity than this compound and etoposide in some contexts. researchgate.netacs.org

Benzannelated this compound Congeners

The synthesis and evaluation of this compound congeners possessing annealed aromatic frameworks, referred to as benzannelated azatoxins or benzazatoxins, have been described. nih.govcapes.gov.brresearchgate.netresearchgate.net These compounds are structural analogues of this compound where additional benzene (B151609) rings are fused to the core structure. The synthesis of these benzannelated derivatives involves constructing the this compound framework with incorporated aromatic systems. nih.govcapes.gov.brresearchgate.net

Methylated this compound Derivatives

Methylated derivatives of this compound have also been synthesized and studied. One such derivative is Methyl-azatoxin. nih.gov While specific detailed synthetic routes for methylated this compound derivatives were not extensively detailed in the provided results, the existence of compounds like Methyl-azatoxin (CID 378898) nih.gov indicates that methylation is a modification explored for this compound class. General methylation strategies in organic synthesis could be applied to introduce methyl groups at various positions on the this compound scaffold, potentially altering its physical and biological properties. columbia.edunih.govmdpi.com

Fluoroanilino and Nitroanilino this compound Analogues

Chemical derivatization of this compound has led to the synthesis of analogues with specific substituents, including fluoroanilino and nitroanilino groups, at the C11 position (previously referred to as C4b in some related structures like podophyllotoxin derivatives). acs.orgpharmacophorejournal.comresearchgate.net These modifications have been explored to investigate their impact on topoisomerase II inhibition and cellular activity.

Research findings indicate that the incorporation of substituted anilino groups at the C11 position of this compound influences its biological profile. acs.org Specifically, fluoroanilinothis compound and nitroanilino-azatoxin have been identified as derivatives that primarily inhibit topoisomerase II, in contrast to other analogues like methylthis compound, which inhibits tubulin. nih.gov

A study evaluating the inhibitory activity against human DNA topoisomerase II found that a series of C11-substituted azaelliptitoxin (this compound) derivatives were synthesized and tested. acs.org The SAR profile of the nonintercalating C11 anilino this compound class demonstrated similarities with the (anilino)acridine family of compounds. acs.org

Detailed research findings highlight the distinct cellular behavior of fluoroanilino and nitroanilino this compound analogues. In studies using cancer cell lines, both fluoroanilinothis compound and nitroanilino-azatoxin induced a G2 cell cycle block, although this effect was delayed in cell lines expressing P-glycoprotein. nih.gov

Further investigation revealed differences in how these analogues interact with drug efflux pumps. Nitroanilino-azatoxin was found to be a substrate for P-glycoprotein, as its reduced DNA damage and resistance in P-glycoprotein-expressing cells were partially reversed by verapamil, a known P-glycoprotein inhibitor. nih.gov This suggests that the presence of the nitro group in nitroanilino-azatoxin contributes to its recognition and efflux by P-glycoprotein. nih.gov In contrast, the cell-cycle effects of fluoroanilinothis compound in P-glycoprotein-expressing cells were not modified by verapamil, indicating that cross-resistance to fluoroanilinothis compound in these cells is likely not mediated by P-glycoprotein. nih.gov

Molecular Mechanism of Action and Biological Target Interactions

DNA Topoisomerase II Modulation by Azatoxin

DNA Topoisomerase II (Topo II) is a crucial enzyme that regulates DNA topology by catalyzing the breakage and rejoining of double-stranded DNA. This compound has been characterized as an inhibitor of Topo II, interfering with its normal function and leading to the accumulation of cytotoxic DNA lesions.

Induction of DNA Cleavage Complexes and Double-Strand Breaks

A key aspect of this compound's interaction with Topoisomerase II is its ability to induce the formation of stable enzyme-DNA cleavage complexes. This leads to the accumulation of protein-linked DNA single- and double-strand breaks google.comnih.govnih.govnih.govnih.govresearchgate.netpnas.orgasm.org. Studies using techniques such as alkaline elution have demonstrated that this compound induces DNA-protein cross-links and protein-linked DNA breaks characteristic of Topoisomerase II inhibition in cell lines such as HL-60 cells nih.govresearchgate.net. The potency of this compound in inducing these breaks has been reported to be comparable to that of etoposide (B1684455) nih.govresearchgate.net.

Non-Intercalative DNA Binding Profile

This compound binds to DNA in a non-intercalative fashion google.comnih.govacs.orgresearchgate.nettandfonline.comtandfonline.comresearchgate.net. This mode of binding is similar to that of etoposide, another well-established non-intercalative Topoisomerase II inhibitor nih.govacs.orgresearchgate.nettandfonline.comtandfonline.com. This contrasts with intercalative agents like ellipticine (B1684216), which insert themselves between DNA base pairs tandfonline.com. The non-intercalative binding profile of this compound suggests that its interaction with DNA occurs through alternative mechanisms, potentially involving interactions with the DNA grooves or the enzyme-DNA complex google.comnih.gov.

Topoisomerase II Cleavage Site Specificity Analysis

Analysis of the DNA cleavage sites induced by this compound reveals a specific pattern. This compound induces numerous cleavage sites in DNA, such as in SV40 and c-myc DNA google.comnih.gov. The cleavage pattern induced by this compound has been shown to differ from those of some other known Topoisomerase II inhibitors google.comnih.gov. However, studies have also indicated that a significant proportion of the cleavage sites induced by this compound are shared with those induced by either etoposide, ellipticine, or both drugs, suggesting some overlap in their site preferences despite mechanistic differences nih.govacs.orgresearchgate.net. For instance, out of 43 DNA cleavage sites analyzed in one study, approximately 90% of those induced by this compound were shared with either etoposide, ellipticine, or both nih.govacs.orgresearchgate.net. The cleavage pattern can also be influenced by factors such as DNA methylation, with changes observed for methylation sites located near Topoisomerase II breaks nih.gov.

Competitive Binding Studies with Etoposide and Ellipticine

Competitive binding studies have provided insights into the interaction domain of this compound with Topoisomerase II. These studies indicate that this compound interacts with the same enzyme domain utilized by both etoposide and ellipticine nih.govacs.orgresearchgate.nettandfonline.comtandfonline.com. This suggests that despite differences in their DNA binding modes (non-intercalative for this compound and etoposide, intercalative for ellipticine) and their precise effects on the Topo II catalytic cycle (enhancing cleavage for this compound and ellipticine, inhibiting religation for etoposide), these compounds compete for binding to an overlapping region on the Topoisomerase II enzyme nih.govacs.orgresearchgate.net.

Tubulin Polymerization Inhibition by this compound

This compound is a chemical compound that has been investigated for its potential as an anticancer agent. It is characterized by a complex ring system and the presence of hydroxy and methoxy (B1213986) substituents on a phenyl ring. This compound was rationally designed as a DNA topoisomerase II (topo2) inhibitor and was also found to inhibit tubulin polymerization. Its cytotoxicity is attributed to its action on tubulin at lower concentrations and on topo2 at higher concentrations.

Antagonistic Mechanisms of Topoisomerase II and Tubulin Inhibition this compound's simultaneous inhibition of both topoisomerase II and tubulin can lead to antagonistic effects at certain concentrations. While this compound inhibits tubulin polymerization at lower concentrations and topoisomerase II at higher concentrations, at intermediate concentrations, the combination of these two mechanisms appears antagonistic. This complex relationship between the two inhibitory activities suggests that the overall cellular effect of this compound is dependent on its concentration. This compound acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks. The pattern of DNA cleavage induced by this compound differs from that of other known topoisomerase II inhibitors. This compound is considered a mechanistic hybrid, sharing functional properties with both etoposide and ellipticine, two known topoisomerase II-targeted drugs.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not readily available in search results. Further search needed. |

| Etoposide | 33425 |

| Ellipticine | 3223 |

| Vincristine | 5978 |

| Vinblastine | 6021 |

| Taxol (Paclitaxel) | 36314 |

| Colchicine | 6163 |

| 4'-methylthis compound | Not readily available in search results. Further search needed. |

this compound exhibits a dual mechanism of action, primarily targeting DNA topoisomerase II and tubulin polymerization. This dual targeting contributes to its cytotoxic effects.

Structure Activity Relationship Sar of Azatoxin and Its Analogues

Steric and Electronic Requirements for Biological Activity

The pharmacophore of azatoxin, which is responsible for its topoisomerase II inhibition, is proposed to have at least two domains: a quasi-planar polycyclic ring system and a pendant substituent. aacrjournals.orgresearchgate.netgoogle.com The polycyclic ring system is thought to bind between DNA base pairs, while the pendant substituent is proposed to interact with the enzyme, the DNA grooves, or both. aacrjournals.orgresearchgate.netgoogle.com

Specific structural requirements exist for activity. The relative spatial orientation between the polycyclic ring system and the pendant ring is important. google.com Methoxy (B1213986) groups at the 3' and 5' positions of the pendant phenyl ring enhance topo II inhibition, while a hydroxyl group at the 4' position is essential for activity. google.com

Impact of Pendant Ring Substitution on Topoisomerase II Activity

Substitution on the pendant phenyl ring significantly influences the topoisomerase II inhibitory activity of this compound analogues. The effects of pendant ring substitution on topo II-mediated DNA cleavage activity in this compound analogues are similar to those observed for etoposide (B1684455). aacrjournals.orgnih.gov

For instance, fluoro substitution at the 8-, 9-, and 10-positions of azatoxins has been shown to enhance activity, with 9-fluorothis compound being the most active compound in that series. capes.gov.br

Influence of C11 Substitution on Intercalation Properties and Topoisomerase II Activity

Substitution at the C11 position of the this compound nucleus impacts both intercalation properties and topoisomerase II activity. acs.orgacs.orgnih.gov While this compound itself is a nonintercalator, the incorporation of a C11 polyamine or amine substituent can lead to an increase in the intercalation properties of the analogue. acs.orgacs.orgnih.gov However, this increased intercalation is often associated with a decrease in topoisomerase II activity. acs.orgacs.orgnih.gov

Structural restrictions on the C11 substituent are evident, as incorporating a polyamine or amine, which typically increases activity in other topo II inhibitors, results in decreased activity for the this compound polyamine derivative compared to this compound itself. acs.org This suggests a potential autoinhibitory phenomenon with intercalators in this series. acs.org

Structure-Activity Profile of Anilino this compound Classes

The SAR profile of the nonintercalating C11 anilino this compound class closely follows the SAR of the (anilino)acridine family. acs.orgacs.orgnih.govacs.org In this class, 11-(4-cyanoanilino)this compound has been identified as a highly active analogue, demonstrating approximately 10-fold higher activity than this compound and etoposide. acs.orgacs.orgnih.govacs.org

Other anilino this compound derivatives, such as (nitroanilino)this compound and (fluoroanilino)this compound, have also been studied, revealing differences in their sensitivity to multidrug resistance mechanisms. acs.org

Stereochemical Requirements for this compound Activity

Stereochemistry plays a stringent role in the activity of this compound and its analogues. aacrjournals.orgnih.gov The (5R-cis)- stereochemistry of this compound is specified in its chemical name, indicating the importance of the relative configuration at the stereocenters for biological activity. ontosight.aiuni.lu

Studies on isomers and derivatives of this compound have demonstrated a stringent stereochemical requirement for their topoisomerase II inhibitory activity. aacrjournals.orgnih.gov The relative spatial orientation between the polycyclic ring system and the pendant ring, as well as the stereochemistry of the polycyclic ring system, are crucial and should be conserved for activity. google.com

Advanced Analytical Methodologies for Azatoxin Investigation

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are fundamental in determining the chemical structure and identifying functional groups within a molecule. For a complex compound like Azatoxin, a combination of these methods provides complementary information essential for complete structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used for the structural determination of organic molecules, including complex natural products and synthetic compounds like this compound intertek.comnih.govchemrxiv.orgrsc.org. NMR provides detailed information about the connectivity of atoms and their spatial arrangement within a molecule intertek.comchemrxiv.orgnih.gov. By analyzing the chemical shifts, coupling constants, and integration of signals in NMR spectra (such as ¹H NMR and ¹³C NMR), researchers can identify different types of protons and carbons and deduce the molecular skeleton intertek.comchemrxiv.orgbeilstein-journals.org.

Two-dimensional (2D) NMR experiments, such as COSY, HMQC, HMBC, and NOESY or ROESY, are particularly valuable for establishing through-bond and through-space correlations between nuclei, which helps in assigning signals and piecing together the molecular structure nih.govchemrxiv.orgbeilstein-journals.org. For instance, HMBC can reveal correlations between protons and carbons separated by multiple bonds, aiding in the identification of quaternary carbons and the placement of substituents beilstein-journals.org. NOESY or ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of chiral centers, such as those present in this compound ontosight.ainih.govbeilstein-journals.org. The high-resolution three-dimensional structure of molecules can be determined in solution using NMR spectroscopy, providing insights into their conformation nih.govnih.gov. Purity of synthesized compounds can also be confirmed by NMR spectroscopy core.ac.ukresearchgate.net.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound intertek.comazooptics.commsu.edu. For this compound, MS can provide the molecular ion peak, which corresponds to the molecular weight of the intact molecule azooptics.commsu.edu. High-resolution mass spectrometry is particularly useful as it can determine the exact mass with high accuracy, allowing for the unambiguous determination of the molecular formula (C21H20N2O5 for this compound) by distinguishing between compounds with very similar nominal masses azooptics.comuni.lunih.gov.

Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions and analysis of the resulting fragments, provides crucial structural information intertek.comazooptics.comnih.govlibretexts.orglcms.cz. By analyzing the fragmentation pattern, researchers can deduce the presence of specific functional groups and structural moieties within the molecule azooptics.comlibretexts.org. Different ionization techniques and fragmentation methods can be employed to obtain characteristic fragmentation pathways nih.gov. The analysis of fragment ions' molecular formulas, potentially aided by isotope-selective techniques, further supports the establishment of these pathways and confirms the composition of structural subunits nih.gov. This fragmentation analysis is vital for confirming the proposed structure derived from other spectroscopic methods intertek.comlcms.cz.

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Research

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the vibrations of its chemical bonds intertek.comcore.ac.ukmasterorganicchemistry.comyoutube.comnih.gov. When a molecule absorbs infrared light, its bonds vibrate at specific frequencies, creating a unique absorption spectrum masterorganicchemistry.com. By comparing the observed absorption bands in the IR spectrum of this compound to known characteristic frequencies of different functional groups (such as hydroxyl, carbonyl, aromatic rings, and C-H stretches), the presence or absence of these groups can be confirmed masterorganicchemistry.comyoutube.com.

For example, the presence of hydroxyl (-OH) groups and methoxy (B1213986) (-OCH₃) groups in this compound's structure would be indicated by characteristic absorption bands in the IR spectrum ontosight.ai. The carbonyl group in the oxazolo ring would also show a distinct absorption peak ontosight.ai. While IR spectroscopy may not provide complete structural elucidation on its own, it offers complementary information that supports and validates the findings from NMR and MS, contributing to a more comprehensive understanding of this compound's molecular structure intertek.comcore.ac.uk.

Chromatographic Techniques for this compound Separation and Purity Assessment

Chromatographic techniques are essential for separating a compound from a mixture and assessing its purity. Given the complexity of synthetic reaction mixtures or biological extracts, effective separation is often a necessary prerequisite for spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantitative analysis of chemical compounds, including pharmacologically active substances taylorandfrancis.comgoogleapis.comnih.govchromforum.orgcabidigitallibrary.orgmoravek.com. HPLC separates components of a mixture based on their differential interactions with a stationary phase as they are carried through by a mobile phase moravek.com. This technique is crucial for obtaining this compound in a highly pure form for structural characterization and biological studies researchgate.nettaylorandfrancis.comgoogleapis.com.

HPLC can be used to assess the purity of this compound by analyzing the chromatogram for the presence of multiple peaks, where each peak ideally corresponds to a single component chromforum.org. The area under the peak is proportional to the concentration of the compound, allowing for the determination of the relative percentage of this compound in a sample chromforum.org. Optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature is critical to achieve good resolution and separation of this compound from impurities moravek.com. The pH of the mobile phase, for instance, can significantly affect the retention and peak shape of ionizable compounds, impacting separation efficiency moravek.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry intertek.comnih.govtaylorandfrancis.comnih.govnih.govmdpi.comshimadzu.comcore.ac.uk. This hyphenated technique is particularly valuable for the analysis of complex samples and for achieving high sensitivity in the detection and quantification of target compounds like this compound nih.govshimadzu.com. LC-MS/MS allows for the separation of this compound from other components in a mixture by LC, followed by online detection and structural characterization of the separated compound by MS/MS intertek.comnih.gov.

LC-MS/MS offers high selectivity and sensitivity, making it suitable for analyzing this compound even in low concentrations or in complex biological matrices nih.govshimadzu.com. The MS/MS component provides fragmentation data that can confirm the identity of the separated peak by comparing its fragmentation pattern to that of a known standard or by providing structural information for identification of unknown related compounds intertek.comnih.govnih.gov. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is frequently employed for targeted analysis, offering enhanced sensitivity and specificity for the detection and quantification of specific compounds nih.gov. This technique is essential for both qualitative identification and quantitative analysis of this compound in various research applications nih.govshimadzu.com.

Gas Chromatography (GC) Applications in this compound Research

While Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants, such as LC-MS/MS, are widely employed for the analysis of azaspiracids mdpi.combohrium.comchrom-china.comnih.govnih.govmarine.ieifremer.frifremer.frmdpi.comdntb.gov.ua, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) has also been explored. GC-MS/MS methods have been developed for the analysis of azaspiracids marine.ie. These methods typically involve specific sample preparation steps, including extraction and derivatization, to render the relatively non-volatile azaspiracids amenable to GC analysis marine.ie. The application of GC-MS/MS allows for the separation of components in a sample followed by their detection and structural elucidation based on their mass fragmentation patterns marine.ie. Specific GC columns, temperature programs, ionization modes, and Multiple Reaction Monitoring (MRM) transitions are utilized to optimize the detection and quantification of target azaspiracid analogs marine.ie.

Spectrophotometric Approaches for Quantitative and Qualitative Analysis

Spectrophotometric methods, particularly those utilizing Ultraviolet (UV) or Ultraviolet-Visible (UV-Vis) spectroscopy, have been applied for the analysis of azaspiracids. These approaches can be used for both qualitative and quantitative analysis ifremer.frfao.org. UV detection is mentioned in the context of analyzing azaspiracids ifremer.fr. UV-Vis spectrophotometry can be employed for the quantitative determination of azaspiracids, often following a separation step such as High-Performance Liquid Chromatography (HPLC) fao.org. However, it has been reported that azaspiracid-1 (B164318) (AZA1) does not show significant UV absorption maxima above 210 nm wavelength researchgate.netuni.luchem960.com. This characteristic can influence the applicability and sensitivity of UV-based detection methods for certain azaspiracid analogs. Despite this, spectrophotometric methods can still provide valuable data, especially when combined with other techniques or when analyzing specific derivatives or analogs with suitable chromophores.

Research Applications and Future Directions in Azatoxin Studies

Azatoxin as a Biochemical Probe for Cellular Processes and Signal Transduction Pathways

This compound's ability to interfere with fundamental cellular machinery, such as DNA topoisomerase II and tubulin, makes it a valuable tool for investigating various cellular processes. nih.govnih.gov By disrupting the normal function of these targets, researchers can gain insights into their roles in cell growth, division, and survival. While the precise mechanism of this compound's toxic effects is not fully understood, its cytotoxicity against various human cell types suggests its potential utility in studying cellular vulnerabilities and response pathways. mdpi.com The unique cyclic amine structure of this compound differentiates it from other toxins and may contribute to its specific interactions within the cellular environment, making it a subject of interest for understanding how structural features influence biological activity. mdpi.com

Compounds that affect protein activity, such as those that block protein phosphatase activity, are known to cause hyperphosphorylation of cellular proteins, leading to significant effects on normal regulatory pathways like signal transduction. mdpi.com While this compound's primary targets are topoisomerase II and tubulin, its impact on these essential processes can indirectly influence signal transduction pathways involved in cell cycle control, DNA damage response, and apoptosis. nih.gov Research utilizing this compound can help elucidate the downstream effects of topoisomerase II and tubulin inhibition on these complex signaling networks.

Utility of this compound in Mapping DNA Topoisomerase II Sites in Chromatin

DNA topoisomerase II is crucial for managing DNA topology, including the entanglement and condensation of chromatin. dntb.gov.ua Topoisomerase II inhibitors, like this compound, stabilize the covalent complex formed between the enzyme and cleaved DNA strands, leading to protein-linked DNA breaks. google.comnih.govmdpi.com This characteristic makes this compound a useful reagent for mapping the locations where topoisomerase II interacts with and cleaves DNA within the complex structure of chromatin. google.comnih.gov

Compared to other topoisomerase II inhibitors, this compound has been shown to induce a large number of cleavage sites in DNA, including in SV40 and c-myc DNA. google.com This robust induction of protein-linked DNA breaks in cells highlights its effectiveness as a tool for identifying topoisomerase II binding and cleavage sites in vivo. google.comnih.gov Mapping these sites provides critical information about how topoisomerase II interacts with the genome and how its activity is regulated in the context of chromatin structure. nih.govmdpi.com Studies using this compound can help researchers understand the genomic distribution of topoisomerase II activity and its potential roles in processes like transcription and replication. mdpi.com

Development of Next-Generation Topoisomerase II and Tubulin Modulators Based on this compound Scaffold

This compound's dual inhibitory activity on both topoisomerase II and tubulin polymerization presents an opportunity for the development of new therapeutic agents. nih.govnih.govnih.gov The this compound scaffold, with its distinct structural features, serves as a basis for designing derivatives with potentially improved selectivity and potency. nih.gov Structure-activity relationship (SAR) studies have been conducted to identify modifications to the this compound molecule that can selectively target either topoisomerase II or tubulin. nih.govnih.gov

For instance, methylation at position 4' of this compound has been shown to abolish topoisomerase II inhibition while retaining tubulin inhibition. nih.gov Conversely, adding a bulky group at position 11 can enhance topoisomerase II inhibition and suppress the action on tubulin. nih.gov These findings demonstrate the potential to tailor the activity of this compound derivatives through targeted structural modifications. Selective inhibitors of both topoisomerase II and tubulin polymerization have been obtained through such design efforts. nih.gov

The development of next-generation modulators based on the this compound scaffold is ongoing, with some derivatives under consideration for further preclinical development. nih.gov This research aims to create compounds with more specific biological targets, potentially leading to more effective therapies with reduced off-target effects. texilajournal.com

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling play a significant role in understanding the behavior of molecules and their interactions with biological targets at a detailed level. nih.govnih.govamazon.com These approaches are valuable in this compound research for several reasons. They can be used to:

Predict interactions: Model how this compound and its derivatives interact with topoisomerase II and tubulin at the molecular level. tarosdiscovery.com

Analyze structure-activity relationships: Provide insights into how structural modifications to the this compound scaffold affect its binding affinity and inhibitory activity towards its targets.

Design new derivatives: Guide the rational design of novel this compound analogs with desired properties, such as improved target selectivity or potency. tarosdiscovery.com

Simulate behavior: Simulate the behavior of this compound in biological environments, helping to understand its potential mechanisms of action and distribution. nih.govamazon.com

Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) are employed to predict drug-target interactions and optimize lead compounds. tarosdiscovery.com Computational methods can help prioritize which this compound derivatives to synthesize and test experimentally, thereby accelerating the research and development process. tarosdiscovery.com

Preclinical Research Focus on Specific Biological Target Selectivity

Preclinical research is a critical stage in drug development where potential therapeutic candidates are evaluated for their efficacy and safety before human testing. texilajournal.comangelinipharma.com For this compound and its derivatives, a key focus in preclinical research is assessing their specific biological target selectivity. texilajournal.com Given this compound's dual activity, understanding and potentially enhancing its selectivity towards either topoisomerase II or tubulin is important for developing targeted therapies. nih.govnih.gov

Studies in preclinical models, including cell lines and potentially animal models, are conducted to determine the concentration ranges at which this compound and its derivatives exert their effects on topoisomerase II and tubulin, respectively. nih.govnih.govangelinipharma.com This helps to clarify whether the observed cytotoxicity is primarily due to one target or a combination of both. nih.govnih.gov

Preclinical research also involves evaluating the activity of this compound derivatives with modified structures to confirm the selective targeting predicted by SAR studies and computational modeling. nih.govcore.ac.uk The goal is to identify compounds that exhibit potent inhibition of a specific target while minimizing off-target effects, which could lead to reduced toxicity and improved therapeutic index. texilajournal.com Assays such as topoisomerase II-mediated DNA cleavage assays and tubulin polymerization assays are used to directly assess the activity and selectivity of these compounds. nih.gov

Q & A

Basic: What experimental parameters are critical for synthesizing Azatoxin with high purity?

Methodological Answer:

-

Step 1: Optimize reaction conditions (solvent, temperature, catalyst) using fractional factorial design to identify key variables affecting yield .

-

Step 2: Validate purity via HPLC (≥95% threshold) and structural confirmation via -NMR and high-resolution mass spectrometry (HRMS) .

-

Data Table Example:

Condition Yield (%) Purity (%) Solvent A 62 92 Solvent B 78 98 Include raw data in appendices to adhere to formal presentation standards .

Basic: How to design a robust assay for evaluating this compound’s cytotoxicity in vitro?

Methodological Answer:

- Framework: Apply the PICO framework to define Population (cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcomes (IC) .

- Best Practices:

- Advanced Tip: Integrate live-cell imaging to capture dynamic responses, cross-referenced with apoptosis markers (e.g., Annexin V) .

Advanced: How to resolve contradictions in this compound’s reported mechanisms of action across studies?

Methodological Answer:

- Contradiction Analysis:

- Example Workflow:

Advanced: What computational strategies predict this compound’s off-target interactions in silico?

Methodological Answer:

- Approach:

- Data Interpretation:

Basic: How to ensure ethical compliance in this compound’s in vivo studies?

Methodological Answer:

- Guidelines:

- Documentation:

Advanced: What integrative omics approaches elucidate this compound’s systemic effects?

Methodological Answer:

- Multi-Omics Workflow:

- Data Integration:

Basic: How to formulate a research question on this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- FINER Criteria:

Advanced: How to address conflicting bioavailability data for this compound in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.